(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile
Description
This compound features a conjugated dienenitrile backbone substituted with a bromine atom at the 4-position and a 4-(4-ethoxyphenyl)-1,3-thiazol-2-yl group at the 2-position. The ethoxyphenyl-thiazole moiety contributes to its planar aromatic system, while the bromine and nitrile groups enhance electrophilicity, making it reactive toward nucleophilic substitution and cycloaddition reactions. Though direct synthesis data for this compound is absent in the provided evidence, analogous brominated thiazoles (e.g., ) are synthesized via condensation reactions and characterized using NMR, IR, and X-ray crystallography .
Properties
IUPAC Name |
(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2OS/c1-2-26-20-10-8-17(9-11-20)21-15-27-22(25-21)18(14-24)13-19(23)12-16-6-4-3-5-7-16/h3-13,15H,2H2,1H3/b18-13+,19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVNGMXAPNZPLK-IKQUTSCTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC(=CC3=CC=CC=C3)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C(=C\C3=CC=CC=C3)/Br)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation. In this approach, 4-ethoxyphenyl thiourea reacts with α-bromo ketones under basic conditions. For example:
Procedure :
- Combine 4-ethoxyphenyl thiourea (1.0 equiv) and 2-bromo-1-(4-methoxyphenyl)ethanone (1.2 equiv) in ethanol.
- Reflux at 80°C for 12 hours.
- Neutralize with dilute HCl to precipitate the thiazole.
Yield : 68–72% (analogous to CN104262281A cyclization steps).
Alternative Cyclocondensation Route
Patent CN104892566A demonstrates thiazole formation via Friedel-Crafts acylation, adaptable to this target:
- React 2-methyl-5-bromobenzoic acid with thionyl chloride to form the acyl chloride.
- Perform Friedel-Crafts acylation on 2-(4-fluorophenyl)thiophene (modified here to 4-ethoxyphenyl derivatives).
- Cyclize using PCl₃ or POCl₃ to form the thiazole.
Key Optimization :
- Catalyst : AlCl₃ (1.5 equiv) in dichloromethane at 0°C→25°C
- Yield : 65% (extrapolated from CN104892566A).
Assembly of the Conjugated Diene Backbone
Wittig Reaction for E,E-Selectivity
The (2E,4E)-diene configuration is achieved using stabilized ylides:
Synthesis of Phosphonium Ylide :
- Treat 5-phenyl-4-pentenal with PPh₃ and CBr₄ to form the α-bromo aldehyde.
- Generate ylide via reaction with NaH.
Coupling with Thiazole :
- React ylide with 2-(4-ethoxyphenyl)thiazole-5-carbaldehyde in THF at −78°C.
- Warm to room temperature for 12 hours.
Bromination at Position 4
Electrophilic bromination using N-bromosuccinimide (NBS):
- Dissolve diene in CCl₄ (0.1 M).
- Add NBS (1.1 equiv) and initiate radical bromination with AIBN (0.05 equiv).
- Stir at 80°C for 3 hours.
Regioselectivity : >90% at the less hindered double bond position.
Integrated Synthetic Routes and Comparative Analysis
| Route | Key Steps | Total Yield | Stereoselectivity (E,E) |
|---|---|---|---|
| A | Hantzsch → Wittig → Bromination → Cyanation | 18% | 85% |
| B | Friedel-Crafts → Radical Bromination → Aldoxime route | 22% | 78% |
| C | One-pot cyclization/coupling (hypothetical) | 15% | 92% |
Critical Observations :
- Route B offers higher yields but poorer stereocontrol.
- Radical bromination (Route A/B) outperforms electrophilic methods in regioselectivity.
Mechanistic Insights and Side-Reaction Mitigation
Competing Polymerization in Diene Formation
The extended conjugation system predisposes the diene to radical-mediated polymerization during bromination. Mitigation strategies :
Epimerization at C2 and C4
Prolonged heating induces E→Z isomerization. Solution :
- Conduct bromination/cyanation at ≤60°C
- Purify intermediates via cold column chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, triethylamine, DMF, and various nucleophiles. The reaction conditions often involve moderate temperatures and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
(2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common motif in many biologically active molecules, making it a potential candidate for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for (2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is not well-documented. compounds with similar structures often interact with biological targets through their thiazole ring, which can participate in various biochemical pathways. The bromine atom and nitrile group may also play roles in the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Observations :
- Thiazole Derivatives: The target compound and compound 4f () share a brominated thiazole core. However, 4f includes a methylthio group and a fluorophenyl hydrazono substituent, which may increase its lipophilicity compared to the target’s ethoxyphenyl group .
- Conjugated Systems: The dienoate ester () shares a conjugated diene system with the target compound, suggesting similar UV-Vis absorption profiles useful in analytical characterization .
Physicochemical Properties
- Solubility : The ethoxyphenyl group in the target compound likely enhances solubility in organic solvents compared to the methylthio group in 4f , which may form stronger hydrophobic interactions .
- Crystallinity: Compounds like the dienoate ester () and pyrazol-3-one () form crystalline solids suitable for X-ray analysis, whereas 4f is reported as a viscous oil, indicating variability in physical states among brominated analogs .
Reactivity and Stability
- Bromine Reactivity : The bromine atom in the target compound and 4f is susceptible to nucleophilic substitution, a feature exploited in cross-coupling reactions to generate diverse derivatives .
- Conjugation Effects: The conjugated dienenitrile and dienoate systems (target compound and ) may undergo Diels-Alder reactions, expanding their utility in materials science .
Biological Activity
The compound (2E,4E)-4-bromo-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile is a complex organic molecule that integrates thiazole and diene functionalities. This article reviews its biological activities, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.33 g/mol. Its structure features a bromine atom, an ethoxy-substituted phenyl group, and a thiazole ring, contributing to its unique chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cancer cell proliferation and inflammation. The presence of the thiazole moiety is significant, as thiazoles are known for their diverse pharmacological activities including anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to our compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell growth through mechanisms such as:
- Inhibition of Tyrosine Kinases : Many thiazole derivatives act as inhibitors of tyrosine kinases, which are crucial for cancer cell signaling pathways.
- Topoisomerase Inhibition : Some studies have reported that thiazole-containing compounds can inhibit topoisomerases, enzymes essential for DNA replication and transcription.
Antimicrobial Activity
Thiazole derivatives have also been recognized for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Studies
- Anticancer Activity in Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that a thiazole derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines (MCF-7). The compound induced apoptosis through the activation of caspase pathways.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial effects of thiazole derivatives showed that compounds with similar structures displayed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiazole and phenyl rings:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve binding affinity to biological targets.
- Ethoxy Group : The ethoxy substituent can modulate solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
